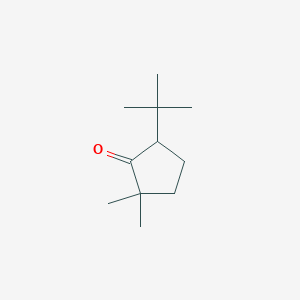

5-Tert-butyl-2,2-dimethylcyclopentanone

Description

Properties

Molecular Formula |

C11H20O |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

5-tert-butyl-2,2-dimethylcyclopentan-1-one |

InChI |

InChI=1S/C11H20O/c1-10(2,3)8-6-7-11(4,5)9(8)12/h8H,6-7H2,1-5H3 |

InChI Key |

YMIJSFHJUYJJEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C1=O)C(C)(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings

- Synthetic Utility: Cyclopentanones like this compound are less reactive in hydrogenation than 2,2-dimethylcyclopentane-1,3-dione due to steric effects but offer tailored selectivity in complex syntheses .

- Environmental Impact: Unlike nitroaromatics (e.g., Musk Xylene), cyclopentanones lack significant bioaccumulation risks, making them environmentally preferable .

- Structural Trade-offs : Bulky tert-butyl groups enhance thermal stability but limit solubility in polar solvents compared to hydroxylated analogs .

Notes and Limitations

- Direct data on this compound are sparse in the provided evidence; comparisons rely on structural analogs.

- Further studies are needed to quantify its physicochemical properties (e.g., logP, melting point) and ecotoxicological profile.

This analysis underscores the importance of substituent effects on reactivity, safety, and environmental impact, guiding the selection of cyclopentanone derivatives for specific applications.

Preparation Methods

Enolate-Mediated Alkylation

The tert-butyl group is introduced into the cyclopentane ring via enolate alkylation, a method that leverages the nucleophilic character of the enolate intermediate. Starting with 2,2-dimethylcyclopentanone, the enolate is generated using strong bases such as lithium diisopropylamide (LDA) or potassium tert-butoxide. Subsequent reaction with tert-butyl bromide or chloride at low temperatures (-78°C to 0°C) yields the alkylated product.

Reaction Conditions and Optimization

-

Base : LDA in tetrahydrofuran (THF) at -78°C ensures complete enolate formation.

-

Electrophile : Tert-butyl bromide is preferred due to its reactivity, though tert-butyl chloride can be used with extended reaction times.

-

Solvent : Anhydrous THF or diethyl ether minimizes side reactions.

-

Yield : Typical yields range from 60% to 75%, with purification via fractional distillation or column chromatography.

Challenges

Friedel-Crafts Alkylation

While traditionally applied to aromatic systems, Friedel-Crafts alkylation has been adapted for cyclic ketones under modified conditions. Aluminum chloride (AlCl₃) or other Lewis acids facilitate the electrophilic attack of tert-butyl carbocations onto the cyclopentanone ring.

Procedure

-

Catalyst : AlCl₃ (1.2 equiv) is suspended in dichloromethane at 0°C.

-

Electrophile Source : Tert-butyl chloride is added dropwise, generating the tert-butyl carbocation.

-

Reaction Time : 6–12 hours at reflux ensures complete conversion.

Limitations

-

Ring Strain : The cyclopentane ring’s strain reduces electrophilic susceptibility, leading to lower yields (~40–50%) compared to aromatic substrates.

-

Workup Complexity : Acidic workup is required to hydrolyze AlCl₃ complexes, complicating isolation.

Cyclization of Substituted Adipate Esters

Vapor-Phase Cyclization

A continuous vapor-phase method, described in patent US2863923A, involves cyclizing dialkyl 2,5-dimethyladipate esters over metal oxide catalysts. This industrial-scale process operates at 350–600°C, producing 5-tert-butyl-2,2-dimethylcyclopentanone with high efficiency.

Catalyst Selection

-

Active Components : Metal oxides (e.g., ZnO, MgO, or Al₂O₃) with atomic weights between 7 and 137 are optimal.

-

Space Velocity : 0.1–10 mL reactant per mL catalyst per hour balances conversion and catalyst lifetime.

Typical Conditions

| Parameter | Value |

|---|---|

| Temperature | 400–475°C |

| Pressure | Atmospheric |

| Catalyst Loading | 10–20 wt% |

| Yield | 70–85% |

Advantages

Solution-Phase Cyclization

For laboratory-scale synthesis, solution-phase cyclization employs acid catalysts such as p-toluenesulfonic acid (PTSA) in toluene. The dimethyl ester of 2,5-dimethyladipic acid undergoes intramolecular ester condensation at 120–150°C, forming the cyclopentanone ring.

Optimization Insights

-

Acid Strength : Strong acids (e.g., H₂SO₄) accelerate the reaction but risk dehydration side reactions.

-

Solvent Effects : Toluene’s high boiling point facilitates reflux without solvent decomposition.

Grignard Reagent-Based Synthesis

Acetylene Grignard Addition

A stepwise approach, adapted from Kraft and Popa’s methodology, involves reacting 2,2-dimethylcyclopentanone with acetylene magnesium bromide to form a propargyl alcohol intermediate. Subsequent hydrogenation and oxidation yield the target compound.

Key Steps

-

Grignard Formation : Acetylene gas is bubbled into a THF solution of Mg, followed by addition of 2,2-dimethylcyclopentanone at -70°C.

-

Hydrogenation : Lithium aluminum hydride (LiAlH₄) selectively reduces the triple bond to a cis-alkene.

-

Oxidation : Pyridinium chlorochromate (PCC) oxidizes the allylic alcohol to the ketone.

Yield Profile

| Step | Yield (%) |

|---|---|

| Grignard Addition | 65 |

| Hydrogenation | 80 |

| Oxidation | 90 |

| Overall | 47 |

Oxidation of Secondary Alcohols

PCC-Mediated Oxidation

The corresponding alcohol, 5-tert-butyl-2,2-dimethylcyclopentanol, is oxidized to the ketone using PCC in dichloromethane. This mild method avoids over-oxidation and preserves sensitive functional groups.

Conditions

-

Oxidant : PCC (1.5 equiv) in anhydrous CH₂Cl₂ at 25°C.

-

Reaction Time : 2–4 hours.

-

Yield : 85–90% after silica gel chromatography.

Comparison with Other Oxidants

| Oxidant | Yield (%) | Side Products |

|---|---|---|

| PCC | 85–90 | None |

| KMnO₄ | 60–70 | Carboxylic acids |

| CrO₃ | 70–80 | Over-oxidation |

Industrial and Environmental Considerations

Green Chemistry Approaches

Recent advances emphasize solvent-free cyclization and recyclable catalysts. For example, zeolite-based catalysts in vapor-phase reactions reduce waste and energy consumption.

Cost-Benefit Analysis

-

Alkylation : Low-cost starting materials but moderate yields.

-

Cyclization : High capital investment for reactors but superior scalability.

-

Grignard Method : High purity but labor-intensive steps.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-Tert-butyl-2,2-dimethylcyclopentanone with high purity?

Methodological Answer:

The synthesis of this compound can be optimized using strategies derived from structurally similar cyclopentanones. For instance, tert-butyl carbamate derivatives (e.g., tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate) are synthesized via reactions with di-tert-butyl dicarbonate (Boc₂O), which introduces protective groups efficiently . Adjusting reaction conditions (e.g., temperature, solvent polarity) and catalysts (e.g., Lewis acids) can enhance yield. Post-synthesis purification via fractional distillation or column chromatography is critical, as demonstrated in methyl cyclopropyl ketone synthesis workflows . Monitoring purity via GC-MS or HPLC ensures compliance with research standards (>95% purity) .

Basic: How can researchers address challenges in isolating this compound from reaction mixtures?

Methodological Answer:

Isolation challenges often arise due to byproducts with similar physicochemical properties. A tiered approach is recommended:

Liquid-liquid extraction : Use solvents with varying polarities (e.g., dichloromethane/water) to partition impurities.

Chromatography : Employ silica gel column chromatography with gradient elution (hexane/ethyl acetate) to separate closely related compounds.

Crystallization : Optimize solvent systems (e.g., ethanol/water) for recrystallization, leveraging differences in solubility .

Validate each step using TLC or NMR to confirm compound integrity .

Advanced: How can QSAR models be applied to predict the biological activity of this compound derivatives?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models require:

Descriptor selection : Compute electronic (e.g., HOMO/LUMO energies), steric (e.g., tert-butyl group bulk), and topological descriptors using software like CODESSA or Dragon.

Training datasets : Use bioactivity data from analogs (e.g., 5-(Tert-butyl)-2-thienylmethanone derivatives) to establish correlations between structure and activity .

Validation : Apply leave-one-out cross-validation and external test sets to ensure model robustness. For novel derivatives lacking experimental data, leverage molecular docking to simulate target binding (e.g., enzyme active sites) .

Advanced: What experimental designs are suitable for studying the interactions of this compound with biological targets?

Methodological Answer:

Spectroscopic assays : Use fluorescence quenching or surface plasmon resonance (SPR) to quantify binding affinity with proteins/enzymes.

Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to infer binding mechanisms.

In silico docking : Employ software like AutoDock Vina to predict binding modes, guided by crystallographic data from related ketones .

Cellular assays : Test cytotoxicity and membrane permeability in cell lines (e.g., HepG2) to assess bioavailability .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

Contradictions often stem from variations in reaction conditions or impurity profiles. To resolve discrepancies:

Reproduce experiments : Standardize conditions (e.g., solvent purity, inert atmosphere) and validate starting material purity via NMR.

Cross-reference analogs : Compare reactivity with structurally similar compounds (e.g., 3-(Tert-butyl)cyclopentanone) to identify trends .

Computational modeling : Use DFT calculations to predict reaction pathways and identify intermediates that may explain divergent outcomes .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

NMR : ¹H and ¹³C NMR confirm structure via chemical shifts (e.g., tert-butyl protons at ~1.2 ppm, carbonyl carbon at ~210 ppm).

IR : Identify carbonyl stretching vibrations (~1700 cm⁻¹) and tert-butyl C-H bending (~1360 cm⁻¹).

Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can environmental stability studies be designed for this compound?

Methodological Answer:

Photodegradation : Expose the compound to UV light (λ = 254 nm) in aqueous/organic media and monitor degradation via LC-MS.

Hydrolysis : Test stability across pH ranges (2–12) at 25°C and 40°C to simulate physiological/extreme conditions.

Surface adsorption : Use microspectroscopic imaging (e.g., AFM-IR) to study interactions with indoor/outdoor surfaces, as demonstrated in indoor air chemistry studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.